AM404

Catalog No.
S518267
CAS No.
183718-77-6
M.F
C26H37NO2
M. Wt
395.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM404

CAS Number

183718-77-6

Product Name

AM404

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5,8,11,14-eicosatetraenamide, N-(4-hydroxyphenyl)-, (5Z,8Z,11Z,14Z)-, 5,8,11,14-eicosatetraenamide, N-(4-hydroxyphenyl)-, (all-Z)-, AM 404, AM-404, AM404, N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, N-(4-hydroxyphenyl)arachidonylamide

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O

The exact mass of the compound (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is 395.2824 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AM404 (N-arachidonoylphenolamine) is a key bioactive metabolite of the widely used analgesic, acetaminophen (paracetamol). It functions primarily as an inhibitor of anandamide (AEA) transport, increasing the synaptic concentration of this endogenous cannabinoid. Additionally, AM404 is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and an inhibitor of cyclooxygenase (COX) enzymes, making it a multi-target tool for investigating the interplay between the endocannabinoid system, nociceptive signaling, and neuroinflammation.

Procuring AM404 directly is advantageous over relying on its in-vivo formation from acetaminophen, as the conversion process yields very low and variable brain concentrations (peak of 150 pg/g in rats from a human-equivalent dose). This makes direct administration critical for achieving consistent and pharmacologically relevant exposures for reproducible studies. Furthermore, AM404's mechanism as an anandamide transport inhibitor is functionally distinct from fatty acid amide hydrolase (FAAH) inhibitors like URB597, which block anandamide degradation. This allows for the specific interrogation of the anandamide transport system, a goal unachievable with FAAH-centric substitutes. Its unique polypharmacology, combining TRPV1 agonism and COX inhibition, also differentiates it from more selective agents like capsaicin or anandamide, making it non-interchangeable for studies on convergent signaling pathways.

Potent Anandamide Transport Inhibition for Maximizing Endogenous Tone

AM404 is a competitive inhibitor of carrier-mediated anandamide transport with a reported IC50 of 1 µM in rat cortical neurons. This direct inhibition of uptake elevates extracellular anandamide levels, potentiating its downstream signaling. In an adenylyl cyclase inhibition assay, 10 µM AM404 increased the potency of anandamide by a factor of 10, demonstrating a significant functional enhancement of endogenous cannabinoid signaling.

Evidence DimensionInhibition of Anandamide Transport (IC50)
Target Compound Data1 µM (AM404)
Comparator Or BaselineAnandamide (endogenous substrate)
Quantified DifferenceAM404 directly blocks the transporter with micromolar affinity.
ConditionsRat cortical neurons and astrocytes.

For researchers needing to specifically amplify endogenous anandamide signaling via transport blockade, rather than synthesis or degradation, AM404 provides a well-characterized tool with defined potency.

Defined TRPV1 Agonist Activity Compared to Capsaicin

AM404 acts as a direct agonist at vanilloid TRPV1 receptors. In assays using cloned rat TRPV1 receptors, AM404 demonstrated a pEC50 of 7.4, corresponding to an EC50 of approximately 40 nM. In another study using rVR1 transfected CHO cells, AM404 showed a pEC50 of 6.32, which was more potent than anandamide (pEC50=5.80) but less potent than the benchmark agonist capsaicin (pEC50=7.37) in that system.

Evidence DimensionTRPV1 Agonist Potency (pEC50)
Target Compound Data~7.4
Comparator Or BaselineCapsaicin (pEC50 ≈ 7.37)
Quantified DifferenceExhibits comparable, high-potency agonist activity at TRPV1 receptors to the classical agonist capsaicin.
ConditionsNative and cloned vanilloid receptors; rVR1 transfected CHO cells.

This provides a clear rationale for selecting AM404 when a multi-target compound that includes potent, capsaicin-like TRPV1 activation is required for an experimental design.

Dual Cyclooxygenase (COX-1/COX-2) Inhibition for Anti-Inflammatory Studies

Unlike many endocannabinoid modulators, AM404 directly inhibits prostaglandin synthesis through its action on cyclooxygenase enzymes. In activated primary rat microglial cultures, AM404 dose-dependently abolished PGE2 release. It demonstrated partial but significant inhibition of COX-1 activity (approx. 50% inhibition) and also reversibly reduced COX-2 activity at concentrations between 1-10 µM. This dual inhibitory action is distinct from more selective COX inhibitors or cannabinoid-selective agents.

Evidence DimensionInhibition of COX-1 Activity
Target Compound DataApprox. 50% inhibition at 1-10 µM
Comparator Or BaselineSelective COX-1 inhibitors (e.g., SC-560) achieve potent inhibition.
Quantified DifferenceProvides moderate, dual inhibition of COX-1 and COX-2.
ConditionsLPS-stimulated primary rat microglial cell culture.

This makes AM404 a suitable tool for studying the synergistic effects of endocannabinoid modulation and prostaglandin suppression in neuroinflammatory models, a function not offered by single-target compounds.

Handling and Solubility Profile for Reliable In Vitro Use

AM404 is readily soluble in common laboratory organic solvents, facilitating the preparation of high-concentration stock solutions for in vitro and in vivo studies. Technical datasheets report solubility in DMSO and ethanol at up to 50 mM (approximately 19.8 mg/mL). This contrasts with its parent compound, acetaminophen, which has lower solubility in DMSO (~20 mg/mL or ~132 mM, but often cited lower) and is typically prepared in aqueous solutions at much lower concentrations (approx. 2 mg/mL in PBS). This high organic solubility is critical for experiments requiring serial dilutions and minimizing solvent effects.

Evidence DimensionSolubility in DMSO
Target Compound DataUp to 50 mM (~19.8 mg/mL)
Comparator Or BaselineAcetaminophen (~20 mg/mL, but lower practical limits often apply)
Quantified DifferenceHigh molar concentration in common stock solvents allows for easier experimental design.
ConditionsStandard laboratory conditions.

For in vitro screening and cell-based assays, the high solubility of AM404 in DMSO allows for the creation of concentrated, stable stock solutions, simplifying experimental workflows and reducing the final solvent concentration in assays.

Dissecting Anandamide Transport vs. FAAH-Mediated Degradation in Neuropathic Pain Models

Where the experimental goal is to specifically isolate and inhibit the anandamide membrane transporter (AMT) without directly inhibiting FAAH, AM404 is the appropriate choice. Its defined IC50 for transport inhibition allows for targeted studies to determine the relative contribution of AEA reuptake to pain signaling, an objective that cannot be met with broad-spectrum FAAH inhibitors.

Investigating the Convergence of TRPV1 and Endocannabinoid Signaling in Visceral Hypersensitivity

AM404 is uniquely suited for models where the synergistic action of TRPV1 activation and endocannabinoid system enhancement is hypothesized. Its dual activity as a potent TRPV1 agonist and an AEA transport inhibitor allows for the simultaneous modulation of both pathways with a single compound, providing a tool to explore mechanisms of cross-talk in sensory neurons.

Probing the Role of COX Inhibition in Cannabinoid-Mediated Neuroinflammation

For studies of neuroinflammatory conditions, such as in activated microglia models, AM404 allows researchers to assess the combined impact of elevated anandamide levels and suppressed prostaglandin synthesis. This is particularly relevant for understanding how acetaminophen's therapeutic effects may be mediated through the anti-inflammatory actions of AM404 on both the COX and endocannabinoid systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

395.282429423 Da

Monoisotopic Mass

395.282429423 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XVJ94H0U21

Other CAS

198022-70-7

Wikipedia

AM404

Dates

Last modified: 08-15-2023
1: Gerits E, Spincemaille P, De Cremer K, De Brucker K, Beullens S, Thevissen K, Cammue BPA, Vandamme K, Fauvart M, Verstraeten N, Michiels J. Repurposing AM404 for the treatment of oral infections by Porphyromonas gingivalis. Clin Exp Dent Res. 2017 Apr 7;3(2):69-76. doi: 10.1002/cre2.65. eCollection 2017 Apr. PubMed PMID: 29744181; PubMed Central PMCID: PMC5719815.
2: Tóth VE, Fehér Á, Németh J, Gyertyán I, Zádori ZS, Gyires K. Modulation of central endocannabinoid system results in gastric mucosal protection in the rat. Brain Res Bull. 2018 May;139:224-234. doi: 10.1016/j.brainresbull.2018.02.012. Epub 2018 Feb 10. PubMed PMID: 29438780.
3: Stueber T, Meyer S, Jangra A, Hage A, Eberhardt M, Leffler A. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. Life Sci. 2018 Feb 1;194:67-74. doi: 10.1016/j.lfs.2017.12.024. Epub 2017 Dec 19. PubMed PMID: 29273526.
4: Klinger-Gratz PP, Ralvenius WT, Neumann E, Kato A, Nyilas R, Lele Z, Katona I, Zeilhofer HU. Acetaminophen Relieves Inflammatory Pain through CB(1) Cannabinoid Receptors in the Rostral Ventromedial Medulla. J Neurosci. 2018 Jan 10;38(2):322-334. doi: 10.1523/JNEUROSCI.1945-17.2017. Epub 2017 Nov 22. PubMed PMID: 29167401.
5: Hillard CJ, Huang H, Vogt CD, Rodrigues BE, Neumann TS, Sem DS, Schroeder F, Cunningham CW. Endocannabinoid Transport Proteins: Discovery of Tools to Study Sterol Carrier Protein-2. Methods Enzymol. 2017;593:99-121. doi: 10.1016/bs.mie.2017.06.017. Epub 2017 Jul 17. PubMed PMID: 28750817.
6: Iring A, Hricisák L, Benyó Z. CB1 receptor-mediated respiratory depression by endocannabinoids. Respir Physiol Neurobiol. 2017 Jun;240:48-52. doi: 10.1016/j.resp.2017.02.011. Epub 2017 Feb 22. PubMed PMID: 28254562.
7: Micale V, Stepan J, Jurik A, Pamplona FA, Marsch R, Drago F, Eder M, Wotjak CT. Extinction of avoidance behavior by safety learning depends on endocannabinoid signaling in the hippocampus. J Psychiatr Res. 2017 Jul;90:46-59. doi: 10.1016/j.jpsychires.2017.02.002. Epub 2017 Feb 3. PubMed PMID: 28222356.
8: Trader DJ, Simanski S, Dickson P, Kodadek T. Establishment of a suite of assays that support the discovery of proteasome stimulators. Biochim Biophys Acta. 2017 Apr;1861(4):892-899. doi: 10.1016/j.bbagen.2017.01.003. Epub 2017 Jan 5. PubMed PMID: 28065760; PubMed Central PMCID: PMC5366797.
9: van Cleef KW, Overheul GJ, Thomassen MC, Marjakangas JM, van Rij RP. Escape Mutations in NS4B Render Dengue Virus Insensitive to the Antiviral Activity of the Paracetamol Metabolite AM404. Antimicrob Agents Chemother. 2016 Mar 25;60(4):2554-7. doi: 10.1128/AAC.02462-15. Print 2016 Apr. PubMed PMID: 26856827; PubMed Central PMCID: PMC4808173.
10: Schindler CW, Scherma M, Redhi GH, Vadivel SK, Makriyannis A, Goldberg SR, Justinova Z. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys. Psychopharmacology (Berl). 2016 May;233(10):1867-77. doi: 10.1007/s00213-016-4211-3. Epub 2016 Jan 23. PubMed PMID: 26803499; PubMed Central PMCID: PMC4846479.
11: Shimizu T, Tanaka K, Shimizu S, Higashi Y, Yawata T, Nakamura K, Taniuchi K, Ueba T, Yuri K, Saito M. Possible inhibitory role of endogenous 2-arachidonoylglycerol as an endocannabinoid in (±)-epibatidine-induced activation of central adrenomedullary outflow in the rat. Neuropharmacology. 2015 Aug;95:278-89. doi: 10.1016/j.neuropharm.2015.03.034. Epub 2015 Apr 14. PubMed PMID: 25882827.
12: Llorente-Berzal A, Terzian AL, di Marzo V, Micale V, Viveros MP, Wotjak CT. 2-AG promotes the expression of conditioned fear via cannabinoid receptor type 1 on GABAergic neurons. Psychopharmacology (Berl). 2015 Aug;232(15):2811-25. doi: 10.1007/s00213-015-3917-y. Epub 2015 Mar 28. PubMed PMID: 25814137.
13: Shubina L, Aliev R, Kitchigina V. Attenuation of kainic acid-induced status epilepticus by inhibition of endocannabinoid transport and degradation in guinea pigs. Epilepsy Res. 2015 Mar;111:33-44. doi: 10.1016/j.eplepsyres.2015.01.003. Epub 2015 Jan 23. PubMed PMID: 25769371.
14: Lisboa SF, Borges AA, Nejo P, Fassini A, Guimarães FS, Resstel LB. Cannabinoid CB1 receptors in the dorsal hippocampus and prelimbic medial prefrontal cortex modulate anxiety-like behavior in rats: additional evidence. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Jun 3;59:76-83. doi: 10.1016/j.pnpbp.2015.01.005. Epub 2015 Jan 14. PubMed PMID: 25595265.
15: Caballero FJ, Soler-Torronteras R, Lara-Chica M, García V, Fiebich BL, Muñoz E, Calzado MA. AM404 inhibits NFAT and NF-κB signaling pathways and impairs migration and invasiveness of neuroblastoma cells. Eur J Pharmacol. 2015 Jan 5;746:221-32. doi: 10.1016/j.ejphar.2014.11.023. Epub 2014 Nov 25. PubMed PMID: 25460026.
16: Manna SS, Umathe SN. Paracetamol potentiates the antidepressant-like and anticompulsive-like effects of fluoxetine. Behav Pharmacol. 2015 Apr;26(3):268-81. doi: 10.1097/FBP.0000000000000104. PubMed PMID: 25340977.
17: Peng LM, Chen XP, Shi RZ, Chen L, Li YJ, Yang TL. Involvement of anandamide transporter in calcitonin gene-related peptide expression stimulated by nitroglycerin and influence of ALDH2 Glu504Lys polymorphism. J Cardiovasc Pharmacol. 2014 Nov;64(5):460-4. doi: 10.1097/FJC.0000000000000138. PubMed PMID: 25098345.
18: Tosun NC, Gunduz O, Ulugol A. Attenuation of serotonin-induced itch responses by inhibition of endocannabinoid degradative enzymes, fatty acid amide hydrolase and monoacylglycerol lipase. J Neural Transm (Vienna). 2015 Mar;122(3):363-7. doi: 10.1007/s00702-014-1251-x. Epub 2014 Jun 11. PubMed PMID: 24915981.
19: Almeida V, Peres FF, Levin R, Suiama MA, Calzavara MB, Zuardi AW, Hallak JE, Crippa JA, Abílio VC. Effects of cannabinoid and vanilloid drugs on positive and negative-like symptoms on an animal model of schizophrenia: the SHR strain. Schizophr Res. 2014 Mar;153(1-3):150-9. doi: 10.1016/j.schres.2014.01.039. Epub 2014 Feb 18. PubMed PMID: 24556469.
20: Liedhegner ES, Vogt CD, Sem DS, Cunningham CW, Hillard CJ. Sterol carrier protein-2: binding protein for endocannabinoids. Mol Neurobiol. 2014 Aug;50(1):149-58. doi: 10.1007/s12035-014-8651-7. Epub 2014 Feb 9. PubMed PMID: 24510313; PubMed Central PMCID: PMC4450258.

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